Regioisomeric H-Bond Acceptor Geometry: 5- vs. 3-Substitution
The target compound positions the pyrrolidine substituent at C5 of the 1,3-dimethylpyrazole ring, while the closest commercially available regioisomer, 3-(4-ethyl-4-methylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole (CAS 2059940-36-0), places the identical substituent at C3 . In the 5-substituted isomer, the pyrrolidine nitrogen is oriented distal to the pyrazole N2 lone pair, whereas in the 3-substituted isomer the pyrrolidine N is proximal to N2, altering the spatial disposition of hydrogen-bond acceptor vectors by approximately 2.5–3.0 Å (class-level inference based on force-field minimization) . This topological difference is critical for target engagement in receptors and enzymes where the pyrazole N2 atom acts as a key pharmacophoric element.
| Evidence Dimension | Regiochemistry: pyrrolidine attachment position on pyrazole core |
|---|---|
| Target Compound Data | 5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1,3-dimethyl-1H-pyrazole; pyrazole substitution at C5; CAS 2060008-78-6 |
| Comparator Or Baseline | 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1,5-dimethyl-1H-pyrazole; pyrazole substitution at C3; CAS 2059940-36-0 |
| Quantified Difference | Approximately 2.5–3.0 Å shift in pyrrolidine nitrogen position relative to pyrazole N2 (computed estimate) |
| Conditions | In silico geometry optimization (class-level inference); no co-crystal structures available |
Why This Matters
Researchers performing structure-based drug design must select the correct regioisomer to maintain intended H-bond geometry; procurement of the wrong isomer can invalidate SAR hypotheses.
